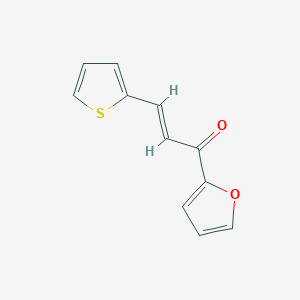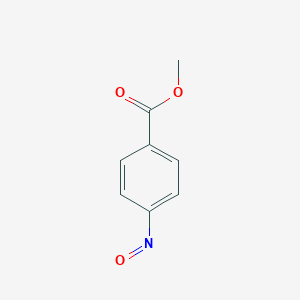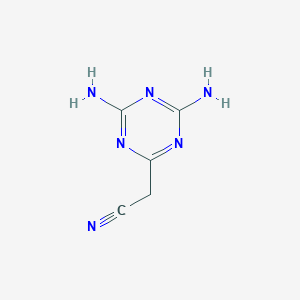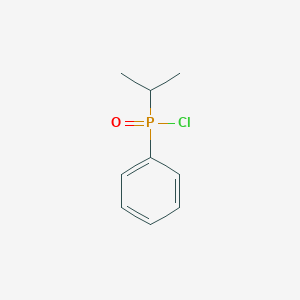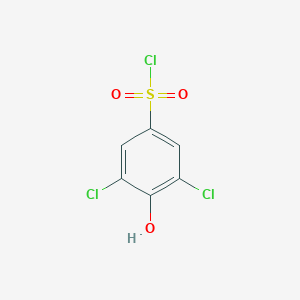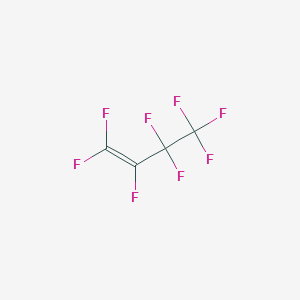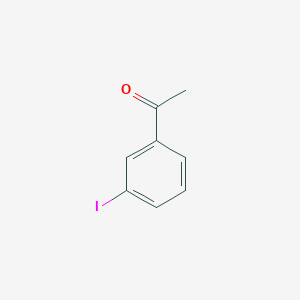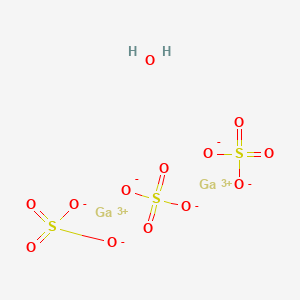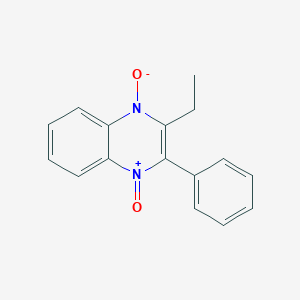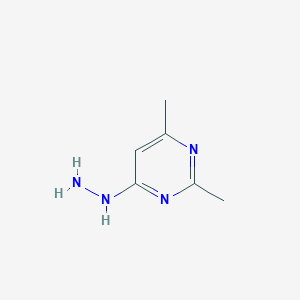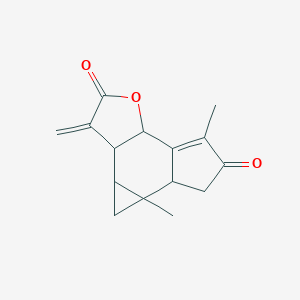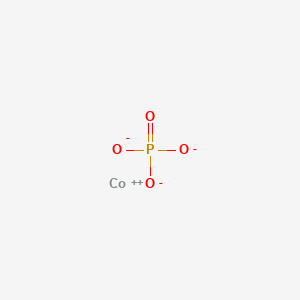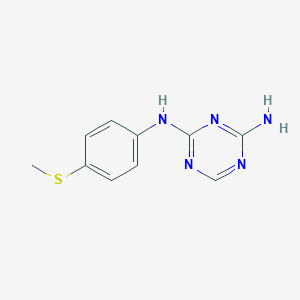
s-Triazine, 2-amino-4-(p-(methylthio)anilino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTA or amitrole, and it has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of DNA, RNA, and protein in cells. This leads to the death of cells, which can be beneficial in the treatment of cancer or in the control of weeds.
生化学的および生理学的効果
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and thyroid dysfunction. It has also been shown to cause DNA damage and chromosomal abnormalities in human cells.
実験室実験の利点と制限
One of the advantages of using s-Triazine, 2-amino-4-(p-(methylthio)anilino)- in lab experiments is that it is readily available and relatively inexpensive. However, one of the limitations of using this compound is that it can be toxic to cells and animals, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One area of research is the development of new herbicides that are more effective and less toxic than current herbicides. Another area of research is the development of new anti-cancer agents that target specific cancer cells without harming healthy cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Conclusion
In conclusion, s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its potential use as a herbicide and anti-cancer agent. While there are advantages to using this compound in lab experiments, it is important to be aware of its potential toxicity and limitations. Further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
合成法
There are several methods for synthesizing s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One of the most common methods is the reaction of 4-nitroaniline with potassium thiocyanate to form 4-(methylthio)aniline. This compound is then reacted with cyanogen bromide to form s-Triazine, 2-amino-4-(p-(methylthio)anilino)-.
科学的研究の応用
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the field of agriculture, where it has been used as a herbicide to control weeds. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
特性
CAS番号 |
1083-47-2 |
|---|---|
製品名 |
s-Triazine, 2-amino-4-(p-(methylthio)anilino)- |
分子式 |
C10H11N5S |
分子量 |
233.3 g/mol |
IUPAC名 |
2-N-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H11N5S/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |
InChIキー |
NYYGPLHZTQTSKB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
正規SMILES |
CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
その他のCAS番号 |
1083-47-2 |
同義語 |
s-Triazine, 2-amino-4-(p-(methylthio)anilino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



